(4-Iodophenyl)(phenyl)methanol
Overview
Description
(4-Iodophenyl)(phenyl)methanol is an organic compound with the molecular formula C13H11IO. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methanol group. This compound is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodophenyl)(phenyl)methanol typically involves the reaction of iodobenzene with benzaldehyde in the presence of a reducing agent. One common method is the reduction of the corresponding ketone using sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (4-Iodophenyl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of (4-Iodophenyl)(phenyl)ketone.
Reduction: Formation of (4-Iodophenyl)(phenyl)methane.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(4-Iodophenyl)(phenyl)methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Iodophenyl)(phenyl)methanol involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological molecules.
Comparison with Similar Compounds
4-Iodophenol: An aromatic compound with similar iodine substitution but lacks the methanol group.
4-Bromophenyl)(phenyl)methanol: Similar structure but with a bromine atom instead of iodine.
(4-Chlorophenyl)(phenyl)methanol: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: (4-Iodophenyl)(phenyl)methanol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability influence the compound’s chemical behavior and interactions.
Properties
IUPAC Name |
(4-iodophenyl)-phenylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTOEUNOIPKREZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)I)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172483-72-6 | |
Record name | (4-iodophenyl)(phenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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